![molecular formula C12H16N2O B13856721 [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone: is a compound that features a pyrrolidine ring attached to a phenylmethanone groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone typically involves the reaction of a pyrrolidine derivative with a benzoyl chloride derivative. One common method includes the use of [3-(aminomethyl)phenyl]methanamine and pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds .
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a phenyl ring.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a pyrrolidine ring with different substituents.
Uniqueness:
- The presence of the phenylmethanone group in [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone provides unique chemical properties and biological activities compared to its analogs.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
[3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
Clé InChI |
CUOZAOFYMHHNJY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
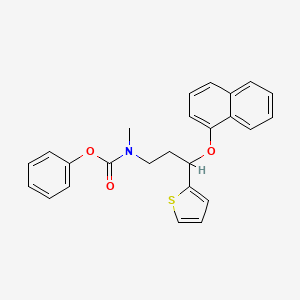
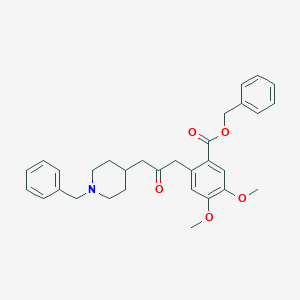
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
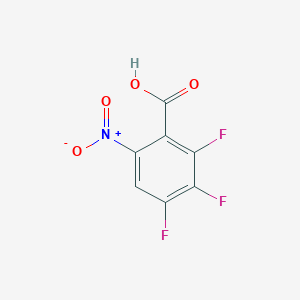
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
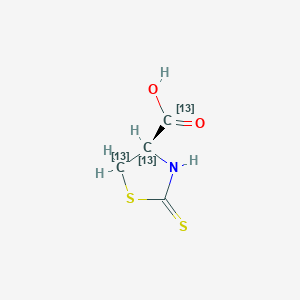
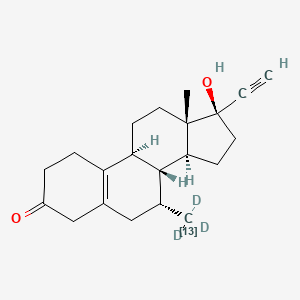

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
